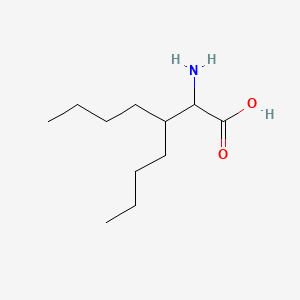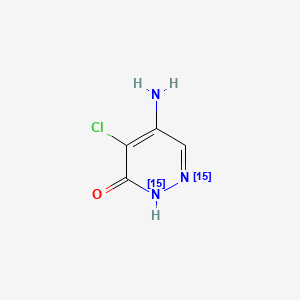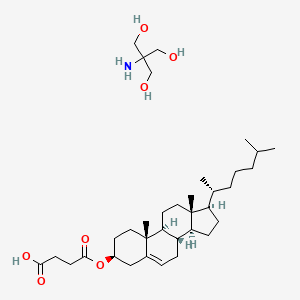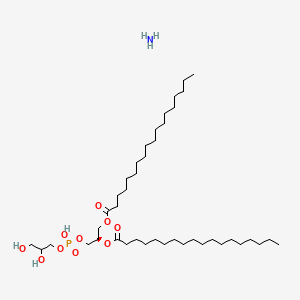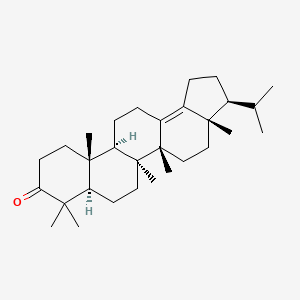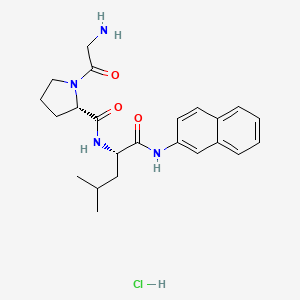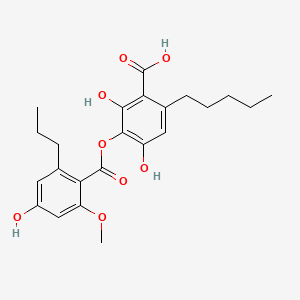
Paludosic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paludosic acid is a chemical compound with the molecular formula C23H28O8 . It is known to occur with cryptochlorophaeic acid in Ramalina paludosa B.Moore . The concentration of paludosic acid relative to that of cryptochlorophaeic acid is greater in specimens from the Mountains .
Molecular Structure Analysis
Paludosic acid is a meta-depside with the same methylation pattern as cryptochlorophaeic acid . The infrared spectrum of paludosic acid shows several peaks, including 3470 (OH), 1735 and 1720 (depside C=O), 1645 (bonded C=O), 1625 and 1585 (aryl C=C), and 1225 (a medium peak absent in the spectrum of cryptochlorophaeic acid) .
Wissenschaftliche Forschungsanwendungen
Antinociceptive Properties
- Paludosic acid, found in the Brazilian medicinal plant Wedelia paludosa, has demonstrated significant antinociceptive effects. This was revealed in a study where fractions from the plant, including kaurenoic acid and luteolin, showed marked action against pain in mice models, surpassing well-known analgesics like acetyl salicylic acid and acetaminophen (Block et al., 1998).
Distribution in Plant Parts
- A comparative study of different parts of Wedelia paludosa indicated that kaurenoic acid, a primary active compound which may include paludosic acid, is found in all parts of the plant but is more concentrated in roots and stems. This information is crucial for standardizing extracts and phytopreparations of the plant (Bresciani et al., 2000).
Occurrence in Lichen
- In the lichen Ramalina asahinae, paludosic acid was identified among other new depsides. This discovery was part of a study that synthesized and identified these compounds, indicating their natural presence in several Ramalina species (Chester & Elix, 1978).
Phytochemical Analysis
- Further phytochemical investigation of Wedelia paludosa revealed the presence of a new eudesmanolide lactone named paludolactone, along with other compounds such as kaurenoic and oleanolic acids. This study used NMR and MS spectroscopic analysis for compound elucidation, highlighting the diverse chemical profile of the plant (Filho et al., 2004).
Eigenschaften
CAS-Nummer |
19833-81-9 |
|---|---|
Molekularformel |
C23H28O8 |
Molekulargewicht |
432.469 |
IUPAC-Name |
2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-16(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(24)12-17(18)30-3/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
InChI-Schlüssel |
GCOSLHRJBVGUAR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo- (9CI)](/img/no-structure.png)
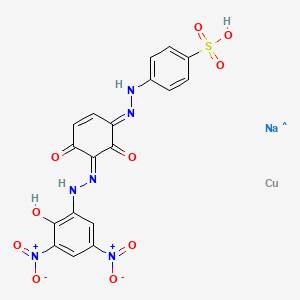
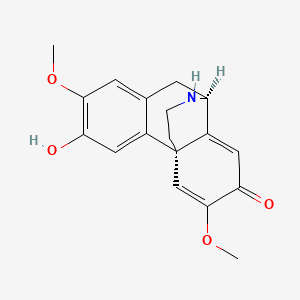

![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)
